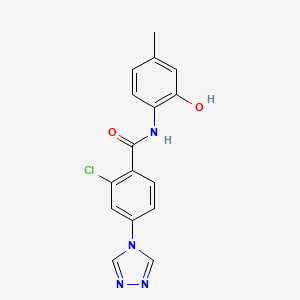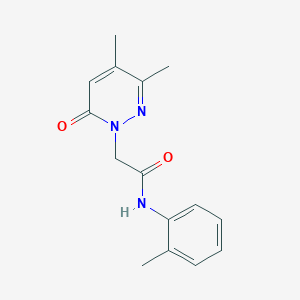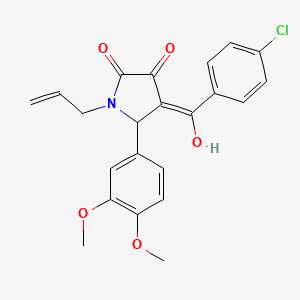
2-chloro-N-(2-hydroxy-4-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-hydroxy-4-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained attention due to its potential applications in scientific research. It is a type of benzamide derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-hydroxy-4-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, studies have suggested that it may exert its anticancer activity by inhibiting the Akt/mTOR signaling pathway. It has also been reported to inhibit the growth of fungi by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes.
Biochemical and Physiological Effects:
2-chloro-N-(2-hydroxy-4-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been reported to inhibit the growth of fungi by inhibiting the synthesis of ergosterol.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-chloro-N-(2-hydroxy-4-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer and fungal infections. It has also been reported to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 2-chloro-N-(2-hydroxy-4-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. One of the directions is to further investigate its mechanism of action and its potential as a therapeutic agent for the treatment of cancer and fungal infections. Another direction is to explore its potential applications in the treatment of inflammatory diseases. In addition, future research could focus on improving the solubility and bioavailability of this compound to enhance its efficacy.
Synthesis Methods
2-chloro-N-(2-hydroxy-4-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid with 2-hydroxy-4-methylbenzoyl chloride in the presence of a base. Another method involves the reaction of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid with 2-hydroxy-4-methylbenzamide in the presence of a base. These methods have been reported to yield high purity and yield of the compound.
Scientific Research Applications
2-chloro-N-(2-hydroxy-4-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has potential applications in scientific research. It has been reported to exhibit anti-inflammatory, antifungal, and anticancer activities. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been reported to have potential as a therapeutic agent for the treatment of fungal infections.
properties
IUPAC Name |
2-chloro-N-(2-hydroxy-4-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-10-2-5-14(15(22)6-10)20-16(23)12-4-3-11(7-13(12)17)21-8-18-19-9-21/h2-9,22H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMAMSDFQCRLRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-hydroxy-3-methylbutyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]benzamide](/img/structure/B5486755.png)
![3-{[(4-bromo-2-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5486761.png)
![{4-[(2-propylpentanoyl)amino]phenoxy}acetic acid](/img/structure/B5486776.png)
![3-(2,4-dimethylphenyl)-5,6-dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B5486783.png)
![N-(2,4-dimethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5486791.png)


![5-methyl-7-[3-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5486806.png)

![5-(4-morpholinyl)-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5486816.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5486835.png)
![4-[4-(1H-pyrazol-4-yl)butanoyl]piperazine-2-carboxylic acid](/img/structure/B5486840.png)
![3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5486844.png)